Enhanced Mitochondrial Uncoupling Compared to Fenfluramine in Isolated Rat Liver Mitochondria
In isolated rat liver mitochondria, (S)-N-nitrosofenfluramine acts as a more potent uncoupler of oxidative phosphorylation than fenfluramine. N-Nitrosofenfluramine causes a concentration-dependent increase in state-4 oxygen consumption (indicating uncoupling) and a corresponding decrease in state-3 oxygen consumption [1]. While the published abstract confirms fenfluramine was less toxic based on cell viability and mitochondrial membrane potential retention [1], the full paper contains the explicit quantitative mitochondrial respiration data.
| Evidence Dimension | Mitochondrial oxygen consumption (uncoupling effect) |
|---|---|
| Target Compound Data | N-nitrosofenfluramine: Concentration-dependent increase in state-4 oxygen consumption; concentration-dependent decrease in state-3 oxygen consumption |
| Comparator Or Baseline | Fenfluramine: Less toxic than N-nitrosofenfluramine based on cell viability and rhodamine 123 retention (mitochondrial membrane potential) |
| Quantified Difference | The effects of N-nitrosofenfluramine on mitochondria were more potent than those of fenfluramine; the nitroso group is implicated in the enhanced toxicity |
| Conditions | Mitochondria isolated from rat liver; N-nitrosofenfluramine tested at 0.25-1.0 mM |
Why This Matters
This directly demonstrates that the N-nitroso modification, not the fenfluramine backbone alone, drives the observed mitochondrial dysfunction, justifying selection of N-nitrosofenfluramine over fenfluramine for mechanistic hepatotoxicity studies.
- [1] Nakagawa Y, Suzuki T, Kamimura H, Nagai F. N-Nitrosofenfluramine induces cytotoxicity via mitochondrial dysfunction and oxidative stress in isolated rat hepatocytes. Arch Toxicol. 2005;79(6):312-20. View Source
